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Compound of Interest

3-Hydroxy-4,5-dimethylfuran-
2(5H)-one

Cat. No.: B146786

Compound Name:

An In-Depth Technical Guide on the Role of Sotolon as a Key Aroma Compound in Aged Port
Wine

Introduction: The Aromatic Signature of Aged Port

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent, chiral lactone recognized as a key
aroma compound that significantly influences the sensory profile of aged Port wine.[1][2] While
it can be considered an off-flavor in prematurely oxidized dry white wines, in fortified wines like
Port, Madeira, and Sherry, it imparts desirable and characteristic notes.[1][3] The aroma profile
of sotolon is complex and concentration-dependent, described as nutty, spicy, curry, fenugreek,
aged honey, and caramel.[1][4][5] Its presence and concentration are considered markers of
the oxidative aging process, contributing substantially to the "rancio” character and the
perception of age in these wines.[6][7]

The sensory impact of sotolon is significant due to its low odor perception threshold. In Port
wine, the flavor threshold has been evaluated at 19 pg/L.[3][8] As Port wine ages oxidatively in
barrels, the concentration of sotolon increases progressively, often reaching levels far
exceeding this threshold, making it a dominant contributor to the wine's bouquet.[8][9]

Chemical Formation Pathways of Sotolon

The formation of sotolon in wine is a complex process with multiple proposed pathways,
primarily involving non-enzymatic reactions that occur during oxidative aging. It is generally
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accepted that its development is linked to wine oxidation, storage time, temperature, and the
concentration of precursors like sugars and amino acids.[3][10] The main pathways are
detailed below.

Aldol Condensation involving a-Ketobutyric Acid

One of the most cited pathways involves the aldol condensation of a-ketobutyric acid and
acetaldehyde.[2][11] a-Ketobutyric acid can originate from the chemical or enzymatic
deamination of the amino acid threonine.[2][3] This pathway is considered significant in various
types of wine, including French "vins jaunes" and fortified wines.[2]

Maillard Reaction and Sugar Degradation

Maillard-type reactions are also key contributors to sotolon formation.[3][10] These reactions
can occur between amino acids (like glutamic acid) and intermediates such as pyruvic and
ketoglutaric acids.[3] Furthermore, the thermal degradation of sugars, particularly fructose, in
the acidic and ethanolic medium of fortified wine is a major source of sotolon.[3][12] The strong
correlation between sotolon concentration and sugar derivatives like furfural and 5-
hydroxymethylfurfural (HMF) in aged Port supports the importance of sugar degradation
mechanisms.[8][13]

Oxidative Degradation of Ascorbic Acid

In the presence of ethanol, the oxidative degradation of ascorbic acid can lead to the formation
of a-ketobutyric acid, a direct precursor to sotolon.[2][3][11] While ascorbic acid is often an
additive, this pathway highlights the critical role of oxygen in the formation cascade.

Acetaldehyde Peroxidation

A strictly oxidative mechanism involving the peroxidation of acetaldehyde has also been
proposed.[2][3] Acetaldehyde is abundant in fortified wines and is a central molecule in many
oxidative reactions, including the formation of sotolon.[10]
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Figure 1: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine
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Caption: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine.

Quantitative Data: Sotolon in Port and Fortified
Wines
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The concentration of sotolon in Port wine increases linearly with the duration of oxidative aging.
[8] This correlation makes it a reliable chemical marker for the aging process and the
"perceived age" of the wine.[6]

Table 1: Concentration of Sotolon in Port Wine by Age

Sotolon Concentration

Wine Age Category Range (uglL) Reference(s)
Young Wines (1-4 years) 5 - few dozen [6][3]
10-Year-Old Tawny ~100 [9]
20-Year-Old Tawny ~200 [9]

> 50-Year-Old "Colheita" Up to 958 [819]

| Various Ages (3-115 years) | 6.3 - 810 |[3][14] |

Table 2: Sensory Thresholds of Sotolon in Wine

Odor/Flavor Threshold

Wine Matrix Reference(s)
(nglL)

Port Wine 19 [31[8]

Dry White Wine 8 [1][3]

Flor Sherry 15 [15]

Madeira Wine 23 [13]

| Model Wine Solution | 9 |[13] |

Experimental Protocol: Quantification of Sotolon by
LC-MS/MS

The quantification of sotolon in a complex matrix like Port wine requires a sensitive and
selective analytical method. A miniaturized liquid-liquid extraction (LLE) followed by Liquid
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Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been shown to be effective.[3]
[13][16]

Reagents and Materials

Sotolon Standard: Purity >97% (SAFC, St. Louis, MO, USA)

Solvents: Ethyl acetate, absolute ethanol, UPLC grade methanol, formic acid (Fisher
Scientific, Panreac)

Acids/Bases: Tartaric acid, Sodium Hydroxide (1 M)
Water: Type 1 Ultrapure Water (Millipore)

Synthetic Wine: 18% (v/v) ethanol, 6 g/L tartaric acid, pH adjusted to 3.5 with 1 M NaOH.[3]
[14]

Equipment: Vortex mixer, centrifuge, nitrogen evaporator, 50 mL PTFE centrifuge tubes, 0.2
pm syringe filters (PTFE).[3][13]

Standard Preparation

Stock Solution: Prepare a 400 mg/L stock solution of sotolon in absolute ethanol.[3]

Working Solution: Prepare a 200 mg/L working solution from the stock solution in ultrapure
water.[3]

Calibration Standards: Prepare a series of calibration standards (e.g., 7 points from 1 to
2000 pg/L) by spiking the synthetic wine matrix with the working solution. This external
standard calibration method corrects for matrix effects.[3][14]

Sample Preparation: Miniaturized Liquid-Liquid
Extraction (LLE)

Add 15 mL of the Port wine sample into a 50 mL PTFE centrifuge tube.[13]

Add 8 mL of ethyl acetate to the tube.[13]
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Vortex the mixture for 5 minutes to ensure thorough extraction.[13]

Centrifuge the mixture for 10 minutes at 4400 rpm to separate the organic and agueous
phases.[13]

Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen.[13]
Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.[13]

Filter the final extract through a 0.2 um PTFE syringe filter before injection into the LC-
MS/MS system.[3][14]
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1. Port Wine Sample (15 mL)

2. Add Ethyl Acetate (8 mL)
Vortex for 5 min

3. Centrifuge (10 min, 4400 rpm)

4. Collect Organic Phase

5. Evaporate under Nitrogen

6. Reconstitute in 0.1% Formic Acid (1 mL)

7. Filter (0.2 um PTFE)

8. Inject into LC-MS/MS System

Figure 2: Experimental Workflow for Sotolon Quantification
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Figure 3: Factors Influencing Sotolon Formation in Aged Port
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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